molecular formula C9H8FNO4 B6258495 methyl 2-(3-fluoro-5-nitrophenyl)acetate CAS No. 1338367-29-5

methyl 2-(3-fluoro-5-nitrophenyl)acetate

Cat. No.: B6258495
CAS No.: 1338367-29-5
M. Wt: 213.2
InChI Key:
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Description

Methyl 2-(3-fluoro-5-nitrophenyl)acetate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluoro-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluoro-5-nitrophenylboronic acid is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like toluene or dioxane at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-5-nitrophenyl)acetate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 2-(3-fluoro-5-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoro-5-nitrophenylacetic acid.

Scientific Research Applications

Methyl 2-(3-fluoro-5-nitrophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-fluoro-5-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The fluorine atom may enhance the compound’s binding affinity to certain molecular targets due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-3-nitrophenyl)acetate
  • Methyl 2-(3-chloro-5-nitrophenyl)acetate
  • Methyl 2-(3-fluoro-5-aminophenyl)acetate

Uniqueness

Methyl 2-(3-fluoro-5-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

1338367-29-5

Molecular Formula

C9H8FNO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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